molecular formula C7H8N2O4S B1584711 N-(3-nitrophenyl)methanesulfonamide CAS No. 63228-62-6

N-(3-nitrophenyl)methanesulfonamide

Cat. No.: B1584711
CAS No.: 63228-62-6
M. Wt: 216.22 g/mol
InChI Key: AMOWOCUREJPCKE-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)methanesulfonamide: is a chemical compound with the molecular formula C7H8N2O4S and a molecular weight of 216.22 g/mol . It is characterized by a nitro group (-NO2) attached to the benzene ring at the 3-position and a methanesulfonamide group (-SO2NH2) attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)methanesulfonamide typically involves the nitration of aniline followed by the reaction with methanesulfonyl chloride. The nitration step requires careful control of reaction conditions to ensure the formation of the desired nitro compound. The subsequent reaction with methanesulfonyl chloride is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid by-product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reactions involved.

Chemical Reactions Analysis

Types of Reactions: N-(3-nitrophenyl)methanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the nitro group to a nitroso group or further to a carboxylic acid.

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) can reduce the nitro group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the nitro group, often involving nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Nitroso derivatives or carboxylic acids.

  • Reduction: Amines.

  • Substitution: Various substituted nitrophenyl compounds.

Scientific Research Applications

N-(3-nitrophenyl)methanesulfonamide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the behavior of nitro-containing compounds in biological systems.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(3-nitrophenyl)methanesulfonamide exerts its effects depends on its specific application. In biological systems, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

N-(3-nitrophenyl)methanesulfonamide is similar to other nitrophenyl compounds, such as N-(4-nitrophenyl)methanesulfonamide and N-(2-nitrophenyl)methanesulfonamide . These compounds differ in the position of the nitro group on the benzene ring, which can affect their chemical reactivity and biological activity. This compound is unique in its specific arrangement of functional groups, which may confer distinct properties and applications compared to its analogs.

Properties

IUPAC Name

N-(3-nitrophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-14(12,13)8-6-3-2-4-7(5-6)9(10)11/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOWOCUREJPCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357098
Record name N-(3-nitrophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63228-62-6
Record name N-(3-nitrophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-NITROPHENYL)METHANESULFONAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2.76 g. (0.02 mol) of m-nitroaniline in 5 ml. of pyridine cooled to 0° C. is added 1.6 ml. (0.02 mol) of methanesulfonyl chloride dropwise and the mixture is stirred at room temperature for two hours. The reaction mixture is decomposed by addition of dilute hydrochloric acid and ice, and dried to give m-(methylsulfonamido)-nitrobenzene, m.p. 237° C. The latter, 1.08 g. (0.005 mol), is dissolved in 100 ml. of ethanol, 300 mg. of 10% palladium-on-carbon is added and the mixture is hydrogenated in a Parr shaker. After hydrogen uptake has ceased, the catalyst is filtered off leaving the product, 3-methylsulfonamidoaniline, in solution. To this solution (100 ml. ethanol) is added 1.08 g. (0.005 mol) of 3,5-diacetyl-4,6-dihydroxy-2H-pyran-2-one and the solution is refluxed for one hour. The reaction mixture is concentrated and filtered to yield 5-acetyl-4-hydroxy-3-[1-(3-methylsulfonamidophenylamino)ethylidene]-2H-pyran-2,6(3H)-dione, m.p. 196° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the nitro group substitution affect the crystal structure of N-phenylmethanesulfonamide?

A1: The position of the nitro group substitution on the phenyl ring influences the crystal structure. [, ] While N-phenylmethanesulfonamide and N-(4-nitrophenyl)methanesulfonamide both crystallize in the monoclinic P21/c space group, N-(3-nitrophenyl)methanesulfonamide crystallizes in the triclinic P-1 space group. [, ] This suggests that the meta-nitro substitution leads to different packing arrangements in the crystal lattice compared to the unsubstituted or para-substituted counterparts.

Q2: What is the significance of the hydrogen bonding pattern observed in this compound?

A2: this compound molecules form centrosymmetric dimers through N—H⋯O hydrogen bonds. [] This type of intermolecular interaction can influence the compound's physical properties, such as melting point and solubility. Furthermore, understanding hydrogen bonding patterns is crucial in drug design, as these interactions play a vital role in how molecules bind to their targets.

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